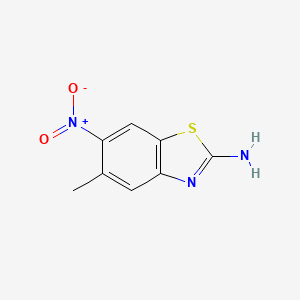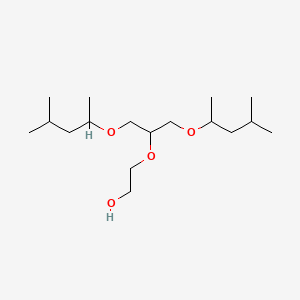
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a heterocyclic compound that features an oxazole ring substituted with two 3-nitrophenyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a source of carbonyl, such as glyoxal, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The oxazole ring can be hydrogenated to form the corresponding saturated compound.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding saturated oxazole.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(3-nitrophenyl)-1,3-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.
2,4-Bis(3-nitrophenyl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
2,4-Bis(3-nitrophenyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
63013-20-7 |
|---|---|
Molecular Formula |
C15H9N3O6 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
2,4-bis(3-nitrophenyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C15H9N3O6/c19-15-13(9-3-1-5-11(7-9)17(20)21)16-14(24-15)10-4-2-6-12(8-10)18(22)23/h1-8,19H |
InChI Key |
BEDRLZBONOPFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
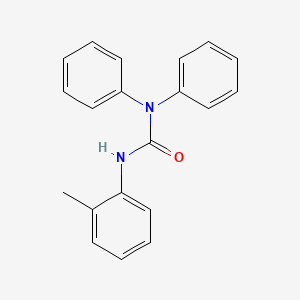
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
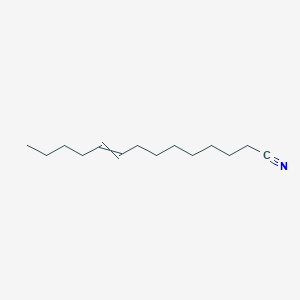
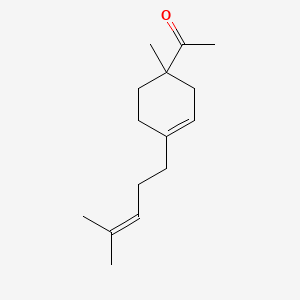
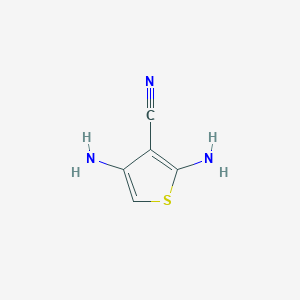
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

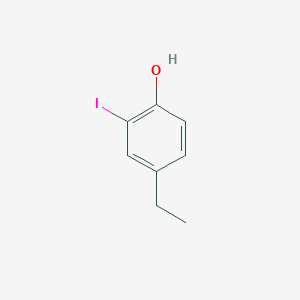
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
